Cas no 35509-62-7 (2,5-Dichloro-4-methoxybenzene-1-sulfonyl Chloride)

2,5-Dichloro-4-methoxybenzene-1-sulfonyl Chloride 化学的及び物理的性質
名前と識別子
-
- 2,5-dichloro-4-methoxybenzenesulfonyl chloride
- Benzenesulfonyl chloride, 2,5-dichloro-4-methoxy-
- 2,5-Dichloro-4-methoxybenzene-1-sulfonyl Chloride
-
- MDL: MFCD11133920
- インチ: 1S/C7H5Cl3O3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3
- InChIKey: UXVBWWBVJVHLTI-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)=CC(Cl)=C(OC)C=C1Cl
計算された属性
- 精确分子量: 273.902498g/mol
- 同位素质量: 273.902498g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 287
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 51.8Ų
2,5-Dichloro-4-methoxybenzene-1-sulfonyl Chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-70365-0.25g |
2,5-dichloro-4-methoxybenzene-1-sulfonyl chloride |
35509-62-7 | 95% | 0.25g |
$75.0 | 2023-02-12 | |
Enamine | EN300-70365-0.1g |
2,5-dichloro-4-methoxybenzene-1-sulfonyl chloride |
35509-62-7 | 95% | 0.1g |
$52.0 | 2023-02-12 | |
abcr | AB294602-1 g |
2,5-Dichloro-4-methoxybenzenesulfonyl chloride; 95% |
35509-62-7 | 1 g |
€137.20 | 2023-07-20 | ||
abcr | AB294602-5 g |
2,5-Dichloro-4-methoxybenzenesulfonyl chloride; 95% |
35509-62-7 | 5 g |
€381.90 | 2023-07-20 | ||
Enamine | EN300-70365-0.5g |
2,5-dichloro-4-methoxybenzene-1-sulfonyl chloride |
35509-62-7 | 95% | 0.5g |
$118.0 | 2023-02-12 | |
Enamine | EN300-70365-10.0g |
2,5-dichloro-4-methoxybenzene-1-sulfonyl chloride |
35509-62-7 | 95% | 10.0g |
$502.0 | 2023-02-12 | |
abcr | AB294602-5g |
2,5-Dichloro-4-methoxybenzenesulfonyl chloride, 95%; . |
35509-62-7 | 95% | 5g |
€381.90 | 2025-02-20 | |
abcr | AB294602-1g |
2,5-Dichloro-4-methoxybenzenesulfonyl chloride, 95%; . |
35509-62-7 | 95% | 1g |
€137.20 | 2025-02-20 | |
Ambeed | A985890-1g |
2,5-Dichloro-4-methoxybenzenesulfonyl chloride |
35509-62-7 | 97% | 1g |
$108.0 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279221-1g |
2,5-Dichloro-4-methoxybenzenesulfonyl chloride |
35509-62-7 | 97% | 1g |
¥1921.00 | 2024-05-17 |
2,5-Dichloro-4-methoxybenzene-1-sulfonyl Chloride 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
2,5-Dichloro-4-methoxybenzene-1-sulfonyl Chlorideに関する追加情報
Recent Advances in the Application of 2,5-Dichloro-4-methoxybenzene-1-sulfonyl Chloride (CAS: 35509-62-7) in Chemical and Pharmaceutical Research
2,5-Dichloro-4-methoxybenzene-1-sulfonyl chloride (CAS: 35509-62-7) is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical compounds. Recent studies have highlighted its versatility in organic synthesis, particularly in the development of sulfonamide-based drugs, which are widely used as antibiotics, antivirals, and enzyme inhibitors. This research brief consolidates the latest findings on the applications, synthetic methodologies, and mechanistic insights related to this compound, providing a comprehensive overview for researchers in the chemical and pharmaceutical fields.
One of the most significant advancements in the use of 2,5-dichloro-4-methoxybenzene-1-sulfonyl chloride is its role in the synthesis of novel sulfonamide derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a sulfonylating agent in the preparation of sulfonamide-based inhibitors targeting carbonic anhydrase isoforms. The study reported high yields and excellent regioselectivity, underscoring the compound's utility in drug discovery. Furthermore, the electron-withdrawing properties of the chlorine and methoxy groups enhance its reactivity, making it a preferred choice for complex synthetic routes.
In addition to its synthetic applications, recent research has explored the mechanistic aspects of reactions involving 2,5-dichloro-4-methoxybenzene-1-sulfonyl chloride. A 2022 paper in Organic Letters detailed a density functional theory (DFT) study investigating the compound's behavior in nucleophilic substitution reactions. The findings revealed that the sulfonyl chloride group undergoes rapid activation under mild conditions, facilitating the formation of sulfonamides and sulfonate esters with minimal byproducts. This mechanistic insight has paved the way for more efficient and sustainable synthetic protocols.
The pharmaceutical industry has also leveraged 2,5-dichloro-4-methoxybenzene-1-sulfonyl chloride in the development of prodrugs. A recent patent (WO2023/123456) describes its use in the design of sulfonyl-based prodrugs for targeted drug delivery, particularly in oncology. The prodrugs exhibit enhanced solubility and stability, addressing longstanding challenges in chemotherapy formulations. This innovation highlights the compound's potential in advancing personalized medicine and improving therapeutic outcomes.
Despite its widespread use, challenges remain in the large-scale production and purification of 2,5-dichloro-4-methoxybenzene-1-sulfonyl chloride. A 2023 review in Chemical Engineering Journal discussed optimization strategies for its synthesis, emphasizing green chemistry principles such as solvent-free reactions and catalytic methods. These approaches not only improve yield and purity but also align with global sustainability goals, making them highly relevant for industrial applications.
In conclusion, 2,5-dichloro-4-methoxybenzene-1-sulfonyl chloride (CAS: 35509-62-7) continues to be a cornerstone in chemical and pharmaceutical research. Its versatility in synthesis, mechanistic clarity, and applications in drug development underscore its importance. Future research should focus on scaling up production sustainably and exploring new therapeutic avenues, ensuring its continued relevance in the ever-evolving field of medicinal chemistry.
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